![molecular formula C18H19ClO5 B1249861 Pochonin D](/img/structure/B1249861.png)
Pochonin D
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Overview
Description
Pochonin D is a natural product found in Pochonia chlamydosporia and Humicola with data available.
Scientific Research Applications
HSP90 Inhibition and Anticancer Activity
Pochonin D has been identified as a potential inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the functional maturation of various oncogenes, making it an attractive target for chemotherapy. Its synthesis and evaluation revealed that Pochonin D is nearly as potent an HSP90 inhibitor as radicicol, its structural analogue (Moulin et al., 2005). Additionally, asymmetric total syntheses of Pochonin D have been achieved, highlighting its potential as an anticancer agent due to its ability to inhibit HSP90 (Choe et al., 2017).
Antiviral and Anti-Inflammatory Properties
Pochonin D exhibits antiviral and anti-inflammatory activities, particularly against Rhinovirus infection. It significantly reduces inflammatory cytokine production and lung damage in a murine model, suggesting its potential as a therapeutic for treating HRV infection (Song et al., 2018).
Kinase Inhibition
Pochonin D is part of the Pochonins A-F family, which has been studied for its inhibition against a panel of 24 kinases. These compounds, including Pochonin D, demonstrated a significant hit rate, underscoring their potential for inhibiting therapeutically relevant kinases (Moulin et al., 2006).
Chemotaxonomy of Pochonia
Pochonins, including Pochonin D, are identified as antiviral and antiparasitic resorcylic acid lactones, primarily found in the fungus Pochonia chlamydosporia. These compounds' production and distribution provide insights into the chemotaxonomy of Pochonia and related fungi (Stadler et al., 2003).
Structural Elucidation and Synthesis
Research has also focused on the structural elucidation and synthesis of Pochonin D, providing a deeper understanding of its chemical properties and potential applications. This includes work on asymmetric synthesis and structure revision of Pochonin D and its analogues (Karthikeyan et al., 2012).
properties
Molecular Formula |
C18H19ClO5 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(4R,6E,10E)-15-chloro-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,10,15,17-pentaene-2,12-dione |
InChI |
InChI=1S/C18H19ClO5/c1-11-7-5-3-2-4-6-8-12(20)9-13-16(18(23)24-11)14(21)10-15(22)17(13)19/h3,5-6,8,10-11,21-22H,2,4,7,9H2,1H3/b5-3+,8-6+/t11-/m1/s1 |
InChI Key |
FJVQHTGEXYKKBS-CJRGTMQESA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/CC/C=C/C(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1 |
Canonical SMILES |
CC1CC=CCCC=CC(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1 |
synonyms |
pochonin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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